molecular formula C20H13BrN2O B6025702 4-Bromo-2-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]phenol

4-Bromo-2-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]phenol

Cat. No.: B6025702
M. Wt: 377.2 g/mol
InChI Key: YUAUIPHIWKOMRY-WSDLNYQXSA-N
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Description

4-Bromo-2-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]phenol is a complex organic compound that features a bromophenol group and a fluorenylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]phenol typically involves the following steps:

    Formation of the Fluorenylidene Hydrazine Intermediate: This step involves the reaction of 9H-fluoren-9-one with hydrazine hydrate to form 9H-fluoren-9-ylidene hydrazine.

    Bromination: The intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Coupling with Phenol: The brominated intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazine moiety can be reduced to form hydrazides.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Buchwald-Hartwig amination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions often use reagents like boronic acids or amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazide derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the fluorenylidene hydrazine moiety can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]phenol is unique due to the combination of the bromophenol and fluorenylidene hydrazine moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

4-bromo-2-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-14-9-10-19(24)13(11-14)12-22-23-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,24H/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAUIPHIWKOMRY-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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